

Application Notes and Protocols: Sodium Thiosalicylate as a Preservative in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Sodium thiosalicylate

Cat. No.: B085810

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is a compound that has been noted in the context of pharmaceutical formulations, primarily as a degradation product of the organomercury preservative, thimerosal.^[1] While thimerosal has a long history as an effective antiseptic and antifungal agent in multi-dose vaccines and other products, its use has declined in some regions due to concerns about mercury content.^[1] This has led to an interest in the individual properties of its components, including **sodium thiosalicylate**.

These application notes provide a framework for evaluating the potential of **sodium thiosalicylate** as a primary antimicrobial preservative in pharmaceutical formulations. Due to a lack of extensive published data on its standalone efficacy, this document focuses on the essential experimental protocols required to determine its suitability and effective concentration.

Chemical and Physical Properties of **Sodium Thiosalicylate**

Property	Value	Reference
Chemical Formula	C ₇ H ₅ NaO ₂ S	[2]
Molecular Weight	176.17 g/mol	[2]
CAS Number	134-23-6	[2]
Synonyms	Sodium 2-sulfanylbenzoate, Thiosalicylic acid sodium salt	[2]

Potential Applications and Considerations

While not traditionally used as a standalone preservative, **sodium thiosalicylate**'s structural similarity to other salicylates suggests it may possess some antimicrobial properties. Salicylates, in general, can influence microbial processes. For instance, sodium salicylate has been shown to affect the virulence and antibiotic susceptibility of bacteria like *Klebsiella pneumoniae* and *Staphylococcus aureus*. [3][4] However, this does not directly translate to preservative efficacy.

Key considerations for evaluating **sodium thiosalicylate** as a preservative:

- **Antimicrobial Spectrum:** Its effectiveness against a broad range of bacteria and fungi relevant to pharmaceutical contamination must be established.
- **Effective Concentration:** The minimum concentration that provides adequate preservation without impacting product stability or safety needs to be determined.
- **Formulation Compatibility:** Its chemical and physical compatibility with active pharmaceutical ingredients (APIs) and other excipients is crucial.
- **Safety Profile:** A thorough toxicological assessment is required to ensure its safety for the intended route of administration.

Experimental Protocols

To evaluate **sodium thiosalicylate** as a potential preservative, a series of standardized tests must be performed. The following protocols are based on established pharmacopeial methods.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This is a fundamental test to gauge the potency of a potential preservative.

Materials:

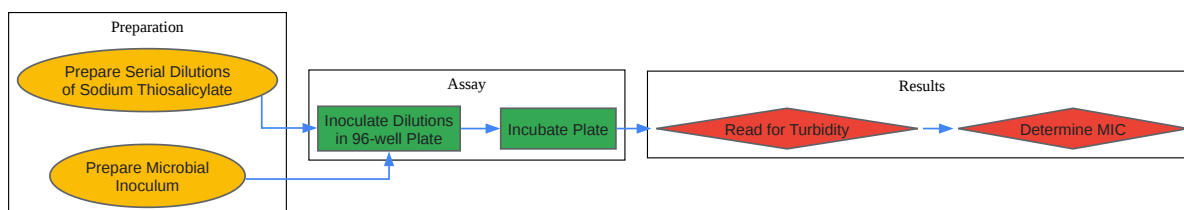
- **Sodium Thiosalicylate**
- Test microorganisms (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 9027, *Candida albicans* ATCC 10231, *Aspergillus brasiliensis* ATCC 16404, *Escherichia coli* ATCC 8739)
- Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Sterile 96-well microtiter plates
- Sterile saline or 0.1% peptone water
- Spectrophotometer or plate reader

Methodology:

- Preparation of Inoculum: Culture the test organisms on appropriate agar plates. Harvest the growth and suspend it in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **Sodium Thiosalicylate** Dilutions: Prepare a stock solution of **sodium thiosalicylate** in the appropriate sterile broth. Perform serial two-fold dilutions in the 96-well plate to cover a wide range of concentrations.
- Inoculation: Add the prepared microbial inoculum to each well containing the **sodium thiosalicylate** dilutions.

- Controls: Include a positive control (broth and inoculum, no preservative) and a negative control (broth only).
- Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for yeast).[6]
- Reading Results: The MIC is the lowest concentration of **sodium thiosalicylate** at which there is no visible growth (turbidity) of the microorganism.[7]

Diagram of the MIC Determination Workflow



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol for Antimicrobial Effectiveness Testing (AET) - Challenge Test (Based on USP <51>)

The AET, or preservative challenge test, evaluates the performance of the preservative within the final product formulation over a period of time.[8][9]

Materials:

- Final pharmaceutical formulation containing **sodium thiosalicylate** at the desired concentration.
- Test microorganisms (as listed in the MIC protocol).
- Sterile containers for the product.
- Appropriate neutralizing broth (to inactivate the preservative before plating).
- Agar plates for microbial enumeration.

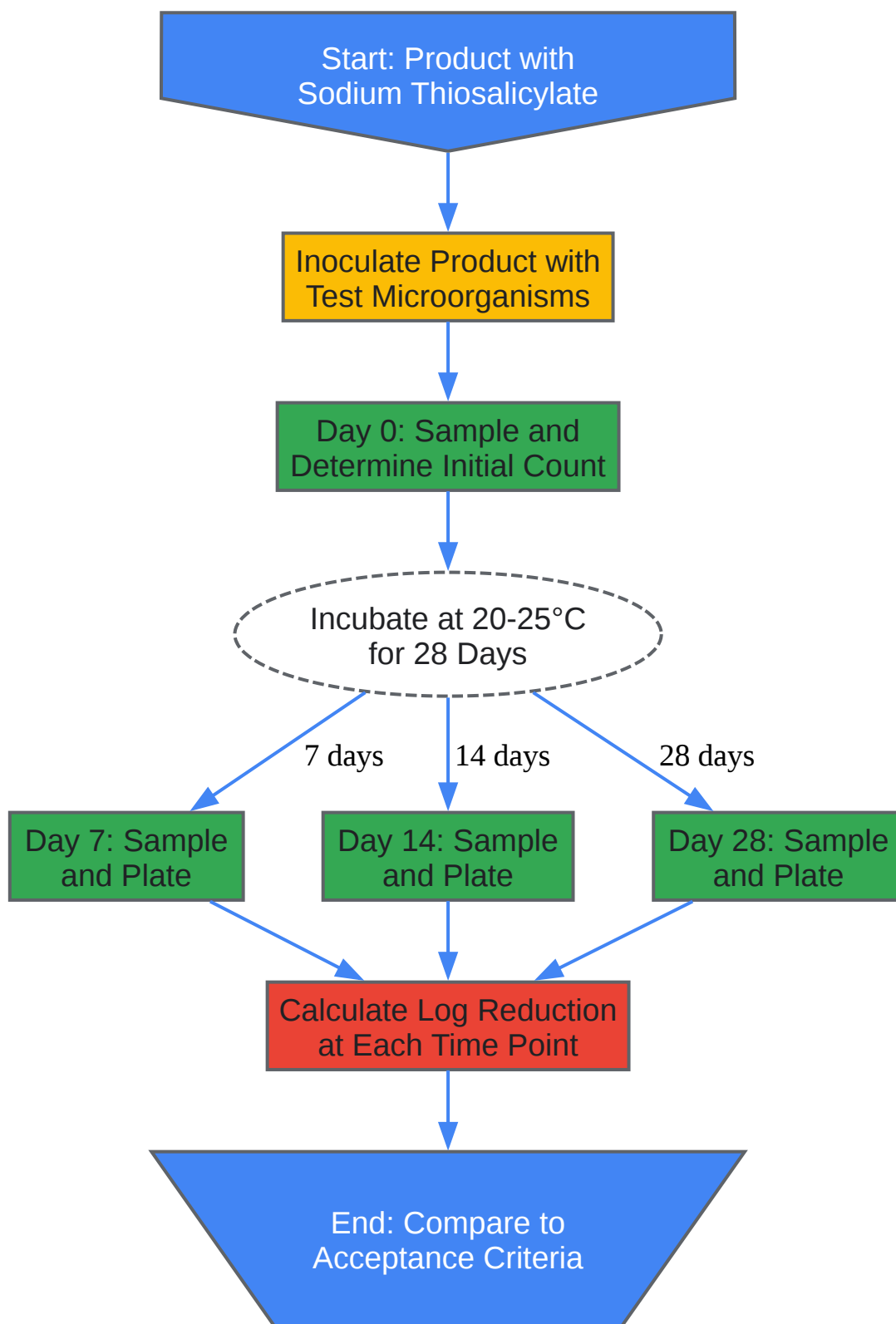
Methodology:

- Preparation of Inoculum: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1×10^8 CFU/mL.[9]
- Inoculation of Product: Divide the product into five separate containers. Inoculate each container with one of the five test organisms to achieve a final concentration between 1×10^5 and 1×10^6 CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[9]
- Initial Sampling (Day 0): Immediately after inoculation, remove an aliquot from each container, neutralize the preservative, and perform a plate count to determine the initial concentration of microorganisms.
- Incubation: Store the inoculated product containers at a controlled temperature, typically 20-25°C, for 28 days.[9]
- Time-Point Sampling: At specified intervals (e.g., 7, 14, and 28 days), remove aliquots from each container.
- Enumeration: Neutralize the preservative in the aliquots and perform plate counts to determine the number of surviving microorganisms at each time point.
- Evaluation: Compare the log reduction in microbial counts at each time point to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, EP).

USP <51> Acceptance Criteria for Injectable Products (Category 1)

Time Point	Bacteria (e.g., <i>S. aureus</i> , <i>P. aeruginosa</i>)	Yeast & Mold (e.g., <i>C. albicans</i> , <i>A. brasiliensis</i>)
7 Days	Not less than 1.0 log reduction from initial count	No increase from initial count
14 Days	Not less than 3.0 log reduction from initial count	No increase from initial count
28 Days	No increase from 14-day count	No increase from initial count
(Note: "No increase" is defined as not more than 0.5 log ₁₀ unit higher than the previous value measured.)		

Diagram of the Antimicrobial Effectiveness Test (AET) Workflow



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